5-Bromo-6-methylamino-nicotinonitrile

Cross-coupling Medicinal Chemistry Heterocyclic Synthesis

Avoid synthetic dead-ends with misidentified regioisomers. 5-Bromo-6-methylamino-nicotinonitrile provides a guaranteed 5-bromo-6-methylamino substitution pattern, enabling precise cross-coupling at the 5-position for Pim kinase inhibitor libraries. - 5-Bromo handle for Suzuki-Miyaura diversification with >90% regioselectivity reported across nicotinonitrile analogs. - 6-Methylamino group mimics hydrogen-bonding motifs critical for PIM-1 kinase inhibition (lead IC50=18.9 nM). - Immediate stock availability ensures uninterrupted medicinal chemistry timelines.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1782667-42-8
Cat. No. B1450493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methylamino-nicotinonitrile
CAS1782667-42-8
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=N1)C#N)Br
InChIInChI=1S/C7H6BrN3/c1-10-7-6(8)2-5(3-9)4-11-7/h2,4H,1H3,(H,10,11)
InChIKeySBIYLNIKMYIRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methylamino-nicotinonitrile: A Versatile Heterocyclic Building Block


5-Bromo-6-methylamino-nicotinonitrile (CAS 1782667-42-8) is a halogenated nicotinonitrile derivative featuring a pyridine core with a bromine atom at the 5-position, a methylamino group at the 6-position, and a nitrile group at the 3-position . With a molecular weight of 212.05 g/mol and predicted physicochemical properties including a boiling point of 296.0±40.0°C and density of 1.63±0.1 g/cm³ , this compound serves as a key synthetic intermediate in medicinal chemistry and organic synthesis. The bromine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methylamino group offers additional functionalization possibilities or potential hydrogen-bonding interactions in target binding [1].

5-Bromo-6-methylamino-nicotinonitrile: Substitution Limitations


Within the nicotinonitrile scaffold class, minor changes in substituent position and identity profoundly alter chemical reactivity, biological target engagement, and physicochemical properties. The 5-bromo-6-methylamino substitution pattern of this compound is distinct from positional isomers such as 5-bromo-2-(methylamino)nicotinonitrile and 6-(methylamino)nicotinonitrile lacking the bromine atom . The specific bromine placement at the 5-position relative to the methylamino group at the 6-position dictates regioselectivity in cross-coupling reactions and influences electronic distribution across the pyridine ring, which directly affects binding affinity and selectivity profiles in biological assays [1]. Furthermore, the methylamino substituent, compared to dimethylamino or arylamino analogs, confers a distinct balance of steric bulk and hydrogen-bonding capability that can be critical for target selectivity in drug discovery campaigns [1]. Generic substitution with a regioisomer or de-bromo analog without experimental validation therefore risks both synthetic failure and altered biological activity.

5-Bromo-6-methylamino-nicotinonitrile: Quantitative Evidence


Dual Reactive Handles for Diversification

5-Bromo-6-methylamino-nicotinonitrile possesses two distinct reactive handles for sequential functionalization: a bromine atom at the 5-position suitable for Pd-catalyzed cross-coupling reactions and a methylamino group at the 6-position that can undergo further N-alkylation or serve as a hydrogen-bond donor . In contrast, the de-bromo analog 6-(methylamino)nicotinonitrile lacks the versatile halogen handle for cross-coupling , while the 5-methyl-6-methylamino analog contains a less reactive methyl group at the 5-position [1]. This dual functionality enables a broader range of derivative synthesis compared to mono-functional analogs.

Cross-coupling Medicinal Chemistry Heterocyclic Synthesis

Methylamino Group: Intermediate Corrosion Inhibitor

In a direct comparative study of nicotinonitrile derivatives as corrosion inhibitors for brass alloy in nitric acid, compounds bearing methylamino, dimethylamino, and 3-bromophenylamino substituents were evaluated at 180 ppm [1]. The methylamino-containing analog achieved 94% inhibition efficiency, compared to 95% for the dimethylamino analog and 96% for the 3-bromophenylamino analog [1]. While 5-bromo-6-methylamino-nicotinonitrile was not the specific methylamino compound tested, the study establishes a clear structure-activity trend: methylamino substituents provide effective but intermediate inhibition efficiency within this scaffold class, offering a balanced profile of activity and synthetic accessibility.

Corrosion Inhibition Brass Alloy Structure-Activity Relationship

Commercial Availability with Defined Purity

5-Bromo-6-methylamino-nicotinonitrile is commercially available from multiple established chemical suppliers with documented purity specifications ranging from 96% to 98% as determined by HPLC . The compound is offered in research-scale quantities (100 mg to 100 g) suitable for both exploratory chemistry and lead optimization campaigns . This contrasts with more complex analogs such as 5-bromo-6-methyl-2-(methylamino)-4-(trifluoromethyl)nicotinonitrile, which have more limited commercial availability and higher molecular complexity .

Procurement Quality Control Reproducibility

5-Bromo-6-methylamino-nicotinonitrile: Key Application Scenarios


Pd-Catalyzed Cross-Coupling for Compound Libraries

The 5-bromo substituent of 5-bromo-6-methylamino-nicotinonitrile serves as a versatile electrophilic partner for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling systematic exploration of structure-activity relationships at the 5-position while preserving the 6-methylamino functionality . This dual-reactivity profile makes the compound particularly valuable for medicinal chemistry groups building focused libraries around the nicotinonitrile scaffold, as it allows sequential functionalization strategies that are not possible with de-bromo or 5-methyl analogs [1].

Corrosion Inhibitor for Brass in Acidic Conditions

Based on class-level data demonstrating 94% inhibition efficiency for methylamino-substituted nicotinonitriles at 180 ppm in nitric acid , 5-bromo-6-methylamino-nicotinonitrile represents a viable candidate scaffold for corrosion inhibitor development targeting brass alloy protection. The intermediate inhibition efficiency of methylamino-containing analogs, combined with the synthetic handle provided by the 5-bromo group for further optimization, positions this compound as a practical starting point for developing next-generation corrosion inhibitors with tunable properties.

Key Intermediate for Kinase Inhibitor Development

Nicotinonitrile derivatives have demonstrated potent PIM-1 kinase inhibition with IC50 values as low as 18.9 nM and sub-micromolar pan-Pim kinase inhibition . The 5-bromo-6-methylamino substitution pattern of this compound provides a scaffold amenable to further elaboration at the 5-position via cross-coupling, enabling the systematic exploration of substituent effects on kinase selectivity and potency. This makes the compound a strategically valuable intermediate for medicinal chemistry programs targeting oncology indications where Pim kinase inhibition is therapeutically relevant.

Enzyme Inhibitor Screening for Metabolic and Dermatological Targets

Nicotinonitrile derivatives have shown potent inhibition of α-glucosidase (IC50 = 27.09 µM, outperforming acarbose at 40.00 µM) and tyrosinase (IC50 = 10.55 µM, outperforming kojic acid at 16.9 µM) . The 5-bromo-6-methylamino-nicotinonitrile scaffold, with its bromine handle for diversification, represents an attractive starting point for optimizing potency and selectivity against these enzymes, with potential applications in diabetes (α-glucosidase inhibition) and hyperpigmentation disorders (tyrosinase inhibition).

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